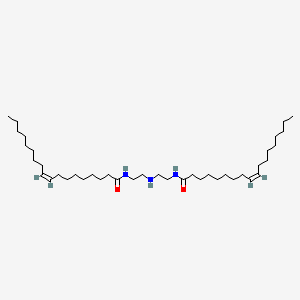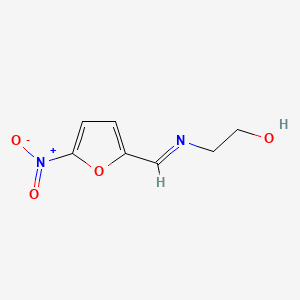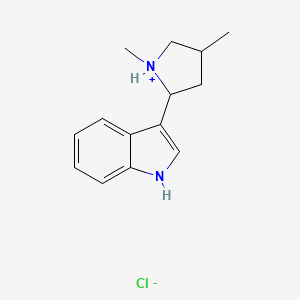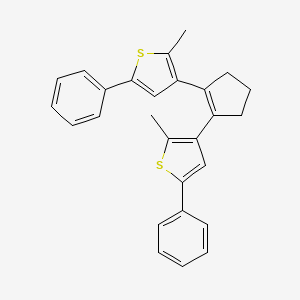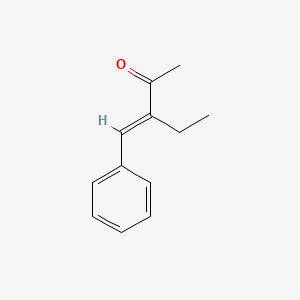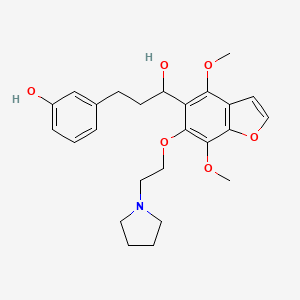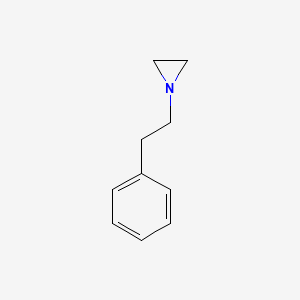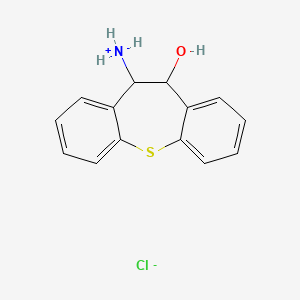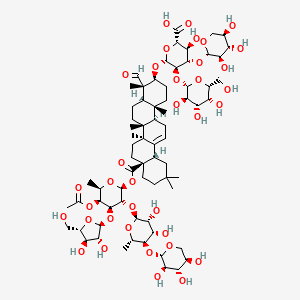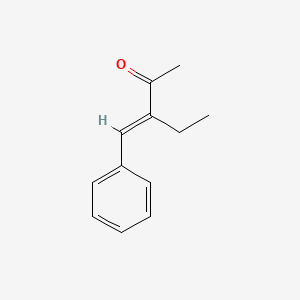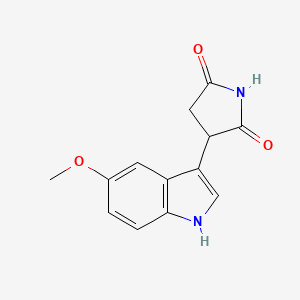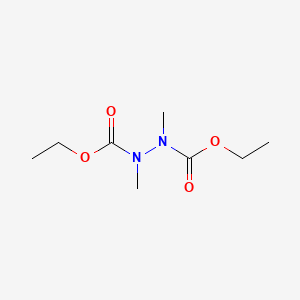
Diethyl 1,2-dimethylbicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Diethyl 1,2-dimethylbicarbamate can be synthesized through several methods. One common approach involves the reaction of dimethylhydrazine with diethyl carbonate under controlled conditions . This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow systems to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Diethyl 1,2-dimethylbicarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
Diethyl 1,2-dimethylbicarbamate has several applications in scientific research. In chemistry, it is used as a reagent for the synthesis of other compounds and as a standard in chromatographic analysis . Industrially, it is used in the production of polymers and as a stabilizer in various formulations .
Mécanisme D'action
The mechanism of action of diethyl 1,2-dimethylbicarbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and interfering with metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest a role in modulating oxidative stress and inflammatory responses .
Comparaison Avec Des Composés Similaires
Diethyl 1,2-dimethylbicarbamate can be compared with other similar compounds such as diethylcarbamazine and diethyl dithiocarbamate . While all these compounds share some structural similarities, this compound is unique due to its specific functional groups and reactivity. This uniqueness makes it particularly valuable in certain applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
15429-36-4 |
|---|---|
Formule moléculaire |
C8H16N2O4 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
ethyl N-[ethoxycarbonyl(methyl)amino]-N-methylcarbamate |
InChI |
InChI=1S/C8H16N2O4/c1-5-13-7(11)9(3)10(4)8(12)14-6-2/h5-6H2,1-4H3 |
Clé InChI |
LMDVFFHOTJYTLU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(C)N(C)C(=O)OCC |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


